Cas no 778649-18-6 (Butyrolactone 3)

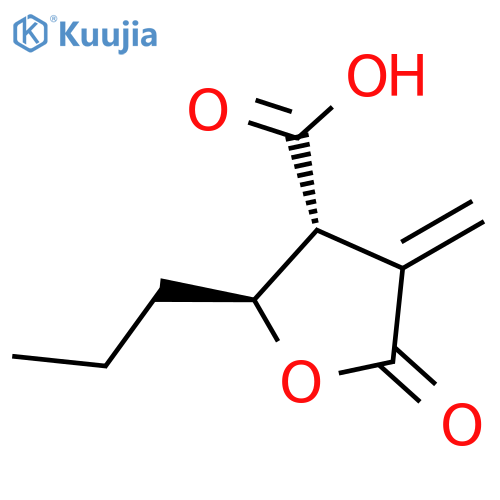

Butyrolactone 3 structure

商品名:Butyrolactone 3

Butyrolactone 3 化学的及び物理的性質

名前と識別子

-

- 3-Furancarboxylic acid,tetrahydro-4-methylene-5-oxo-2-propyl-, (2R,3S)-rel-

- Butyrolactone 3

- (2S,3R)-4-methylidene-5-oxo-2-propyloxolane-3-carboxylic acid

- BUTYROLACETONE 3

- MB-3

- (2S,3R)-4-Methylidene-5-oxo-2-propyloxolane-3-

- BDBM50371233

- CHEMBL3347571

- 778649-18-6

- CHEBI:125615

- DTXSID60435253

- AKOS006290263

- BRD-K68584490-001-01-2

- (2S,3R)-4-methylene-5-oxo-2-propyl-3-oxolanecarboxylic acid

- Q27216229

- SCHEMBL23682959

- DA-51485

-

- インチ: InChI=1S/C9H12O4/c1-3-4-6-7(8(10)11)5(2)9(12)13-6/h6-7H,2-4H2,1H3,(H,10,11)/t6-,7+/m0/s1

- InChIKey: SRQUTZJZABSZRQ-NKWVEPMBSA-N

- ほほえんだ: CCC[C@H]1[C@@H](C(=C)C(=O)O1)C(=O)O

計算された属性

- せいみつぶんしりょう: 184.07400

- どういたいしつりょう: 184.07355886g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 13

- 回転可能化学結合数: 3

- 複雑さ: 256

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 2

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- ひょうめんでんか: 0

- 互変異性体の数: 何もない

- トポロジー分子極性表面積: 63.6Ų

- 疎水性パラメータ計算基準値(XlogP): 1.3

じっけんとくせい

- 色と性状: 使用できません

- PSA: 63.60000

- LogP: 0.96890

- ようかいせい: 使用できません

Butyrolactone 3 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | B761010-50mg |

Butyrolactone 3 |

778649-18-6 | 50mg |

$ 1681.00 | 2023-09-08 | ||

| eNovation Chemicals LLC | Y1262185-25mg |

Butyrolactone 3 |

778649-18-6 | 99% | 25mg |

$1405 | 2023-09-04 | |

| eNovation Chemicals LLC | Y1262185-10mg |

Butyrolactone 3 |

778649-18-6 | 99% | 10mg |

$765 | 2023-09-04 | |

| ChemScence | CS-0103268-50mg |

Butyrolactone 3 |

778649-18-6 | 99.58% | 50mg |

$1100.0 | 2022-04-26 | |

| ChemScence | CS-0103268-25mg |

Butyrolactone 3 |

778649-18-6 | 99.58% | 25mg |

$780.0 | 2022-04-26 | |

| MedChemExpress | HY-129039-50mg |

Butyrolactone 3 |

778649-18-6 | 99.58% | 50mg |

¥16500 | 2023-08-31 | |

| SHENG KE LU SI SHENG WU JI SHU | sc-358657B-100 mg |

Butyrolactone 3, |

778649-18-6 | ≥95% | 100MG |

¥12,410.00 | 2023-07-11 | |

| 1PlusChem | 1P005RQE-1mg |

Butyrolactone 3 |

778649-18-6 | ≥95% | 1mg |

$46.00 | 2025-02-21 | |

| Ambeed | A1208567-25mg |

rel-(2S,3R)-4-Methylene-5-oxo-2-propyltetrahydrofuran-3-carboxylic acid |

778649-18-6 | 99+% | 25mg |

$619.0 | 2025-02-27 | |

| 1PlusChem | 1P005RQE-10mg |

Butyrolactone 3 |

778649-18-6 | 99% | 10mg |

$369.00 | 2024-04-21 |

Butyrolactone 3 関連文献

-

Martin H. Kunzmann,Nina C. Bach,Bianca Bauer,Stephan A. Sieber Chem. Sci. 2014 5 1158

-

Prabhakaran Rajasekar,Swechchha Pandey,Harshad Paithankar,Jeetender Chugh,Alexander Steiner,Ramamoorthy Boomishankar Chem. Commun. 2018 54 1873

-

3. The reaction of diazonium salts with α-aceto-γ-lactonesG. F. Duffin,J. D. Kendall J. Chem. Soc. 1955 3470

-

Santikorn Chaimanee,Manat Pohmakotr,Chutima Kuhakarn,Vichai Reutrakul,Darunee Soorukram Org. Biomol. Chem. 2017 15 3985

-

5. Samarium(II)-mediated 4-exo-trig cyclisations of unsaturated aldehydes. A stereoselective approach to functionalised cyclobutanolsDerek Johnston,Catherine F. McCusker,Kenneth Muir,David J. Procter J. Chem. Soc. Perkin Trans. 1 2000 681

778649-18-6 (Butyrolactone 3) 関連製品

- 35730-78-0(Cynaropicrin)

- 2005806-71-1(tert-butyl N-[3-(1-methyl-1H-pyrazol-5-yl)-3-oxopropyl]carbamate)

- 1092390-14-1(2-Amino-1-(4-trifluoromethoxyphenyl)ethanone Hydrochloride)

- 2411240-61-2(N-(1-cyano-2-phenylethyl)prop-2-enamide)

- 1261646-72-3(3-Hydroxy-4-(trifluoromethyl)mandelic acid)

- 898641-62-8(1-(4-methoxy-2,3,5-trimethylbenzenesulfonyl)-2-methyl-5-nitro-1H-imidazole)

- 2034527-87-0(4-1-(2-methoxyphenyl)cyclopropanecarbonyl-7-phenyl-1lambda6,4-thiazepane-1,1-dione)

- 1823457-95-9(N6-Ethyl-5H,6H,7H-indeno5,6-d1,3thiazole-2,6-diamine hydrochloride)

- 651-34-3(4,5-Bis(trifluoromethyl)imidazole)

- 1040085-98-0(Di-Norbudesonide(Mixture of Diastereomers))

推奨される供給者

Amadis Chemical Company Limited

(CAS:778649-18-6)Butyrolactone 3

清らかである:99%/99%/99%

はかる:5mg/10mg/25mg

価格 ($):169.0/270.0/540.0

atkchemica

(CAS:778649-18-6)Butyrolactone 3

清らかである:95%+

はかる:1g/5g/10g/100g

価格 ($):問い合わせ